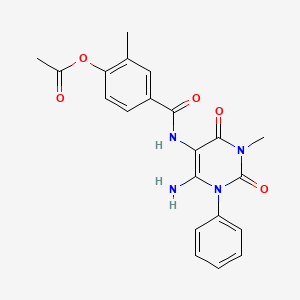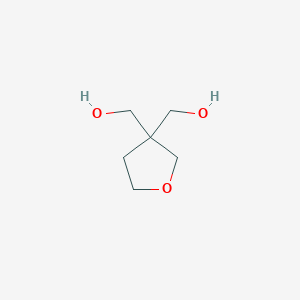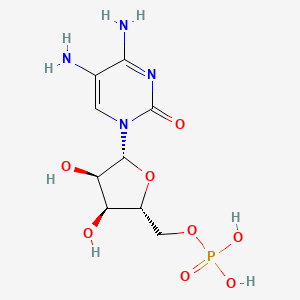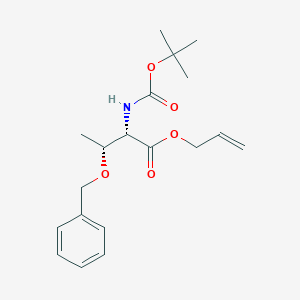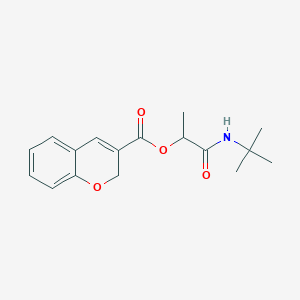
1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromene-3-carboxylic acid with tert-butylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chromene ring, especially at the positions ortho and para to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
科学的研究の応用
1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share a similar chromene core structure but differ in their substituents.
tert-Butylamino derivatives: Compounds with a tert-butylamino group attached to different core structures.
Uniqueness
1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H21NO4 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC名 |
[1-(tert-butylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-11(15(19)18-17(2,3)4)22-16(20)13-9-12-7-5-6-8-14(12)21-10-13/h5-9,11H,10H2,1-4H3,(H,18,19) |
InChIキー |
WDUPWHRCOTUUKS-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(C)(C)C)OC(=O)C1=CC2=CC=CC=C2OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


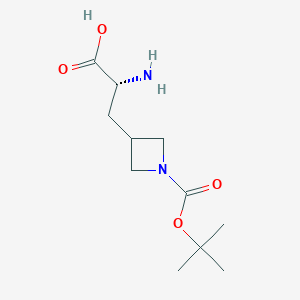
![(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol](/img/structure/B12941957.png)

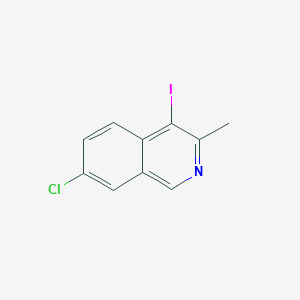
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)

![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)

![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)

